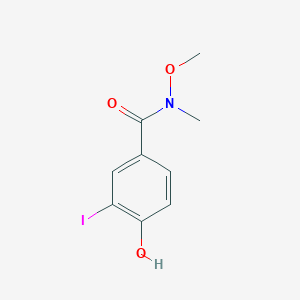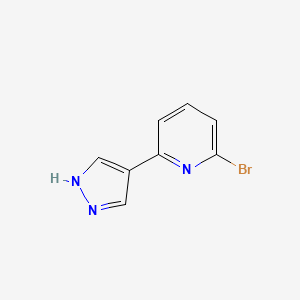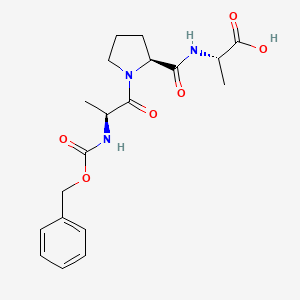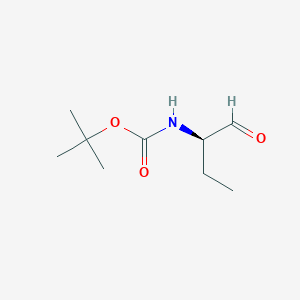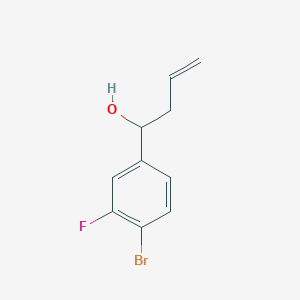![molecular formula C12H16O3 B8655872 (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol](/img/structure/B8655872.png)
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol
Übersicht
Beschreibung
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol is a chemical compound with a unique structure that includes a benzodioxepin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol include other benzodioxepin derivatives and related ring systems such as:
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
- 2H-1,5-Benzodioxepin-7-methanol, 3,4-dihydro-, 7-methanesulfonate
- 2H-1,5-Benzodioxepin-7-methanol, 3,4-dihydro-α-methyl-
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methanol and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-5,13H,6-8H2,1-2H3 |
InChI-Schlüssel |
SQKHLGIMURSGBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=C(C=C(C=C2)CO)OC1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
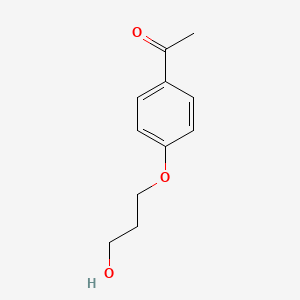
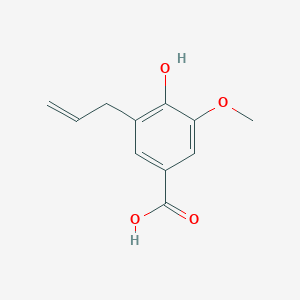
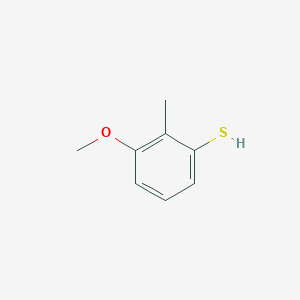
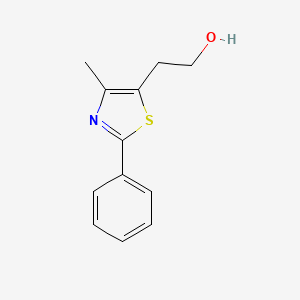
![Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate](/img/structure/B8655811.png)
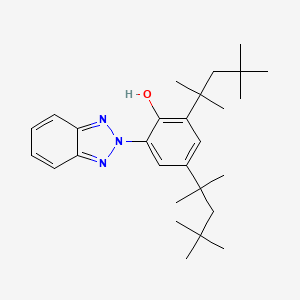
![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)
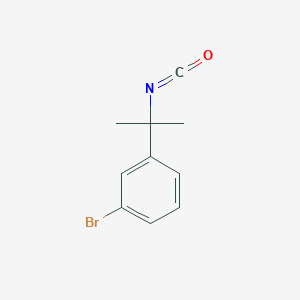
![7-Chloro-5-cyclopropyl-1,3-dimethyl-pyrazolo[4,3-d]pyrimidine](/img/structure/B8655849.png)
